molecular formula C126H198N38O31S2 B13796171 Gastrin releasing peptide,porcine

Gastrin releasing peptide,porcine

Cat. No.: B13796171
M. Wt: 2805.3 g/mol
InChI Key: GLCDCQPXUJKYKQ-GZDVRPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gastrin releasing peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as HBTU or DIC. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of gastrin releasing peptide involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using affinity chromatography and other purification techniques .

Chemical Reactions Analysis

Types of Reactions: Gastrin releasing peptide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Gastrointestinal Physiology

Role in Gastric Secretion:
Gastrin-releasing peptide is crucial in stimulating gastric acid and pepsin secretion. Studies have shown that GRP enhances gastric secretions in a dose-dependent manner, with effects comparable to those induced by bombesin and pentagastrin. For instance, GRP administration leads to increased plasma gastrin levels and stimulates gastric acid secretion, demonstrating its role in digestive processes .

Mechanisms of Action:
The action of GRP involves complex interactions with various receptors and signaling pathways. It has been observed that GRP's gastrin-releasing properties are partially resistant to atropine and beta-receptor blockade, indicating a unique mechanism of action that is distinct from other gastrointestinal peptides .

Neurobiology

Expression in the Central Nervous System:
Gastrin-releasing peptide is widely expressed in the central nervous system (CNS) and has been implicated in various neurobiological functions. Research indicates that GRP plays a role in regulating emotional responses, social interaction, memory, and feeding behavior . The receptor for GRP (GRPR) is also distributed across multiple brain regions, suggesting its involvement in neuroendocrine regulation.

Potential for Neurological Disorders:
Alterations in GRP or GRPR expression have been linked to neurodegenerative diseases and psychiatric disorders. Preclinical studies suggest that targeting the GRPR may provide therapeutic avenues for treating cognitive deficits associated with neurological conditions .

Reproductive Health

Role in Ovarian Function:
In porcine models, GRP has been identified in follicular fluid and granulosa cells of the ovary, indicating a potential paracrine or autocrine role in regulating ovarian function. The presence of GRP suggests it may influence reproductive hormone secretion and follicular development .

Impact on Testosterone Secretion:
Studies have shown that GRP can stimulate testosterone secretion from Leydig cells in pigs. This finding highlights the peptide's relevance in reproductive physiology and its potential implications for enhancing fertility .

Therapeutic Applications

Cancer Research:
Gastrin-releasing peptide receptors are overexpressed in several tumors, including breast and prostate cancers. This characteristic makes them promising targets for cancer imaging and therapy. Research is ongoing to explore GRPR as a molecular target for anticancer treatments, leveraging its role in tumor biology .

Gastrointestinal Disorders:
Given its involvement in gastric secretion and motility, GRP may also have therapeutic potential for gastrointestinal disorders such as inflammatory bowel disease (IBD). Investigations into orally administered peptides that activate gut receptors are underway to develop new treatment modalities for these conditions .

Data Summary Table

Application AreaFindings/InsightsReferences
Gastrointestinal PhysiologyStimulates gastric acid and pepsin secretion; dose-dependent effects observed , ,
NeurobiologyInvolved in emotional regulation, memory, feeding behavior; potential target for neurological disorders ,
Reproductive HealthPresent in ovarian tissue; stimulates testosterone secretion ,
Therapeutic ApplicationsTarget for cancer imaging/therapy; potential treatment for gastrointestinal disorders ,

Mechanism of Action

Gastrin releasing peptide exerts its effects by binding to the gastrin releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR). Upon binding, the receptor activates downstream signaling pathways, including the activation of protein kinases and the modulation of gene expression. This leads to various physiological responses, such as the stimulation of gastric acid secretion, modulation of feeding behavior, and regulation of neuronal excitability .

Properties

Molecular Formula

C126H198N38O31S2

Molecular Weight

2805.3 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1

InChI Key

GLCDCQPXUJKYKQ-GZDVRPNBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N

Origin of Product

United States

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